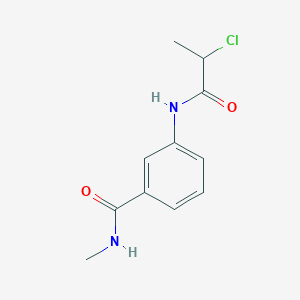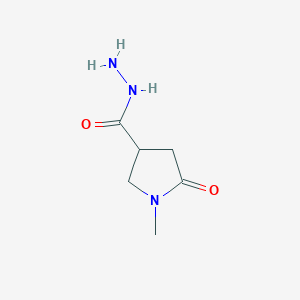amine CAS No. 1095073-10-1](/img/structure/B1438340.png)
[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine
Overview
Description
Molecular Structure Analysis
The molecular formula of (4-Methoxy-3,5-dimethylphenyl)methylamine is C11H17NO . The InChI code for this compound is 1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3 .
Physical And Chemical Properties Analysis
The molecular weight of (4-Methoxy-3,5-dimethylphenyl)methylamine is 179.26 . It is a liquid at room temperature .
Scientific Research Applications
Antimicrobial and Anticoccidial Activities : Research has shown that compounds derived from reactions involving amines, such as (4-Methoxy-3,5-dimethylphenyl)methylamine, exhibit significant antimicrobial activities. In one study, amine adducts demonstrated notable activity as coccidiostats, which are agents used to kill coccidian parasites (Georgiadis, 1976).
Chemical Synthesis and Reactions : These amines are often used in chemical synthesis to create a variety of compounds. For example, the reaction of aromatic amines and 5-hydroxy-4-pyrone-2-carboxylate led to unexpected products with azomethyne moiety, showing the versatility of these amines in organic synthesis (Kožul et al., 1999).
Adhesive Bonding Applications : In the field of dentistry, certain amines have been used to enhance the properties of surface-active comonomers in adhesive bonding. These modified amines contribute to improved color stability and bonding strength in dental materials (Bowen et al., 1996).
Enzyme Inactivation Studies : Some amines have been found to inactivate enzymes like monoamine oxidase B (MAO-B). The ability to convert reversible inhibitors into irreversible inhibitors through N-methylation has been a significant finding in biochemical research (Ding & Silverman, 1993).
Photopolymerization : Amines have been used in the development of novel photoinitiators for nitroxide-mediated photopolymerization. This is important for materials science and engineering, particularly in the development of new polymers (Guillaneuf et al., 2010).
Heterocyclic Compound Synthesis : They are also pivotal in the synthesis of biologically important compounds like tetrahydro-γ-carboline, which have applications in medicinal chemistry (Lv et al., 2013).
Spectroscopic Properties and Tautomerism Studies : These amines are studied for their spectroscopic properties and tautomerism, contributing to our understanding of chemical structures and behaviors (Demircioğlu et al., 2014).
properties
IUPAC Name |
1-(4-methoxy-3,5-dimethylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-10(7-12-3)6-9(2)11(8)13-4/h5-6,12H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIMFTXUHWUBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxy-3,5-dimethylphenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
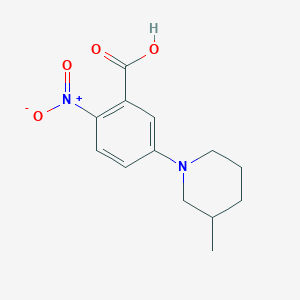


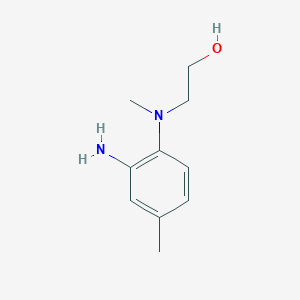
![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)
![tert-butyl N-{2-amino-1-[4-(propan-2-yl)phenyl]ethyl}carbamate](/img/structure/B1438271.png)


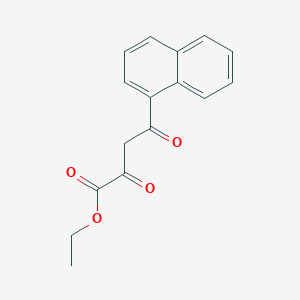
![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)
